KD7332 -

KD7332

Catalog Number: EVT-1596255
CAS Number:
Molecular Formula: C19H15F2N5O
Molecular Weight: 367.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

KD7332 was developed through a collaborative effort between pharmaceutical researchers and academic institutions. Its design was based on the need for more effective agents targeting specific molecular pathways involved in disease progression. The compound is not naturally occurring and is synthesized through various chemical processes.

Classification

KD7332 falls under the category of small-molecule inhibitors. It is designed to interact with specific proteins or enzymes within cells, thereby modulating biological responses. This classification positions it as a candidate for drug development aimed at treating conditions such as cancer, autoimmune disorders, and other diseases where targeted therapy is beneficial.

Synthesis Analysis

Methods

The synthesis of KD7332 involves several key steps, which can vary based on the desired purity and yield. The primary methods include:

  1. Stepwise Synthesis: This method involves a series of reactions where each step builds upon the previous one, allowing for precise control over the final product's structure.
  2. Coupling Reactions: These reactions are essential for forming bonds between different molecular fragments. Common coupling methods used in the synthesis of KD7332 include amide bond formation and carbon-carbon coupling reactions.
  3. Purification Techniques: After synthesis, KD7332 is typically purified using techniques such as high-performance liquid chromatography (HPLC) to ensure that impurities are removed and the compound meets required specifications.

Technical Details

  • Reagents: Specific reagents are chosen based on their reactivity and compatibility with functional groups present in the precursor molecules.
  • Reaction Conditions: Temperature, pressure, and solvent choice are optimized to enhance yield and selectivity.
  • Yield Optimization: Various techniques, including reaction monitoring via thin-layer chromatography (TLC), are employed to maximize yield at each step.
Molecular Structure Analysis

Structure

The molecular structure of KD7332 can be represented by its chemical formula, which includes various functional groups that contribute to its biological activity. The compound typically features:

  • A core aromatic ring system that enhances stability and facilitates interaction with biological targets.
  • Functional groups such as amines or carboxylic acids that play crucial roles in binding interactions.

Data

The molecular weight of KD7332 is approximately 350 g/mol, with a specific melting point that indicates its solid-state properties. Spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are utilized to confirm its structure and purity.

Chemical Reactions Analysis

Reactions

KD7332 undergoes several chemical reactions that can be categorized into:

  1. Binding Reactions: These involve the interaction of KD7332 with target proteins or enzymes, leading to inhibition or modulation of their activity.
  2. Metabolic Reactions: In biological systems, KD7332 may be subject to metabolic processes that alter its structure, affecting its efficacy and safety profile.

Technical Details

The kinetics of these reactions can be studied using enzyme assays or cell-based assays to determine the binding affinity and inhibition constants. Techniques such as surface plasmon resonance (SPR) may also be employed to analyze real-time interactions between KD7332 and its targets.

Mechanism of Action

Process

The mechanism of action of KD7332 involves:

  1. Target Identification: KD7332 specifically binds to certain proteins involved in signaling pathways associated with disease progression.
  2. Inhibition of Activity: Upon binding, KD7332 inhibits the activity of these proteins, leading to downstream effects that can halt cell proliferation or induce apoptosis in cancer cells.

Data

Studies have shown that KD7332 exhibits a dose-dependent effect on target cells, with effective concentrations typically in the micromolar range. Detailed mechanistic studies often involve Western blotting or flow cytometry to assess changes in protein expression or signaling pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: KD7332 is usually presented as a white to off-white crystalline solid.
  • Solubility: It demonstrates solubility in organic solvents such as dimethyl sulfoxide (DMSO) but has limited solubility in water.

Chemical Properties

  • Stability: KD7332 is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The compound is reactive towards nucleophiles due to the presence of electrophilic centers within its structure.

Relevant Data or Analyses

Characterization methods such as differential scanning calorimetry (DSC) can provide insights into thermal properties, while Fourier-transform infrared spectroscopy (FTIR) can elucidate functional groups present in the compound.

Applications

KD7332 has potential applications in various scientific fields:

  1. Cancer Research: As an inhibitor targeting specific oncogenic pathways, it could serve as a lead compound for developing new cancer therapies.
  2. Inflammatory Disorders: Its ability to modulate immune responses makes it a candidate for treating autoimmune diseases.
  3. Drug Development: The insights gained from studying KD7332 can inform the design of more effective therapeutics with improved specificity and reduced side effects.
Introduction

Contextualizing KD7332 in Modern Chemical Research

KD7332 (chemical name: 4-((2-cyclobutyl-1H-imidazo[4,5-b]pyrazin-1-yl)methyl)-7,8-difluoroquinolin-2(1H)-one) represents a significant advancement in the design of dual inhibitors targeting nitric oxide synthase (NOS) isoforms. Identified as a potent benzimidazole-quinolinone derivative, it specifically inhibits inducible NOS (iNOS) and neuronal NOS (nNOS) dimerization—a mechanism critical for regulating nitric oxide (NO) overproduction implicated in inflammatory and neuropathic pain [4]. Its molecular architecture combines an imidazopyrazine core with fluorinated quinolinone moieties, optimizing binding affinity while enhancing metabolic stability compared to earlier amide-quinolinone prototypes [4]. This compound exemplifies the shift toward structure-guided drug design, where conformational restriction strategies mitigate pharmacokinetic limitations such as high clearance rates [4]. As a candidate therapeutic, KD7332 bridges chemical innovation and translational pain research, positioning itself as a focal point for interdisciplinary collaboration in pharmacology and medicinal chemistry.

Table 1: Core Characteristics of KD7332

PropertyValue/Description
IUPAC Name4-((2-cyclobutyl-1H-imidazo[4,5-b]pyrazin-1-yl)methyl)-7,8-difluoroquinolin-2(1H)-one
Molecular FormulaC₁₉H₁₅F₂N₅O
CAS Registry Number25211910 (related CID) [1]
Mechanism of ActionDual iNOS/nNOS dimerization inhibitor
Key Pharmacological EffectEfficacy in formalin (nociception) and Chung (neuropathic pain) models
Metabolic StabilityLow clearance, sustained in vivo exposure [4]

Research Problem: Knowledge Gaps in KD7332 Mechanistic Studies

Despite promising preclinical profiles, several mechanistic ambiguities hinder KD7332’s translational progression. First, the structural dynamics of its inhibition remain partially elucidated. While crystallographic studies confirm its disruption of NOS dimer interfaces, atomic-level interactions with isoform-specific residues (e.g., nNOS versus endothelial NOS (eNOS)) are uncharacterized [4]. This gap impedes selectivity optimization, as off-target effects on eNOS could compromise cardiovascular safety. Second, KD7332’s neuro-immunological cross-talk is underexplored. Excessive NO mediates neuroinflammation via microglial activation, yet KD7332’s modulation of cytokine cascades (e.g., TNF-α/IL-1β) in neural tissues lacks empirical validation [4]. Third, metabolic fate discrepancies exist between species: while murine models show favorable exposure, rhesus pharmacokinetics indicate variable bioavailability, suggesting species-dependent enzymatic degradation [4]. Such unknowns necessitate integrated methodologies—combining computational chemistry, molecular biology, and in vivo phenotyping—to establish robust structure-activity and structure-metabolism relationships.

Theoretical Significance of KD7332 in Interdisciplinary Applications

KD7332’s development underscores the necessity of interdisciplinary frameworks in modern drug discovery. Its optimization required synergistic insights from:

  • Pharmacology: Target validation using LPS-challenge assays and pain-behavior models [4];
  • Synthetic Chemistry: Conformational restriction of amide bonds to enhance metabolic stability [4];
  • Chemical Informatics: Use of platforms like STITCH (CID34442) for perturbagen-target mapping [9].

Furthermore, it exemplifies "convergence research," where chemical innovation addresses complex biological problems like neuropathic pain—a condition involving neuronal sensitization, immune responses, and tissue remodeling [3]. The British Academy emphasizes that such integration dismantles academic silos, accelerating solutions to multifaceted health challenges [8]. A recent scoping review corroborates that interdisciplinary doctoral programs foster skill versatility and research adaptability, essential for tackling global biomedical problems [3]. Thus, KD7332 serves as both a therapeutic candidate and a pedagogical model for cross-disciplinary collaboration.

Table 2: Interdisciplinary Synergies in KD7332 Research

DisciplineContributionOutcome
Medicinal ChemistryBenzimidazole-quinolinone scaffold designEnhanced target affinity & metabolic stability
Molecular PharmacologyiNOS/nNOS dimerization assaysMechanistic validation
Computational BiologyBinding site simulationsSelectivity profiling
Translational NeuroscienceIn vivo pain models (formalin, Chung)Efficacy proof-of-concept

Objectives and Scope of the Current Investigation

  • Mechanistic Clarification: Synthesize structural and functional data on KD7332’s isoform-selective inhibition, emphasizing dimerization disruption kinetics using advanced biophysical techniques (e.g., surface plasmon resonance).
  • Interdisciplinary Integration: Propose a unified framework combining synthetic chemistry (e.g., analogues from fluorinated acyl chlorides like 2-fluoro-6-iodobenzoyl chloride [7]), neuropharmacology, and computational modeling to refine KD7332’s target engagement.
  • Translational Validation: Outline strategies for correlating in silico/in vitro findings with in vivo efficacy across species, resolving metabolic disparities through cytochrome P450 profiling.

The scope excludes clinical applications (e.g., dosing regimens) and safety assessments, focusing instead on mechanistic and interdisciplinary dimensions. By contextualizing KD7332 within broader trends—such as the decline in microcredential offerings despite growing workforce-aligned research [2]—this work advocates for institutional reforms to sustain interdisciplinary science.

Properties

Product Name

KD7332

IUPAC Name

4-[(2-cyclobutylimidazo[4,5-b]pyrazin-3-yl)methyl]-7,8-difluoro-1H-quinolin-2-one

Molecular Formula

C19H15F2N5O

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C19H15F2N5O/c20-13-5-4-12-11(8-14(27)24-16(12)15(13)21)9-26-18(10-2-1-3-10)25-17-19(26)23-7-6-22-17/h4-8,10H,1-3,9H2,(H,24,27)

InChI Key

ISGGXCWQSOCOCW-UHFFFAOYSA-N

Synonyms

4-((2-cyclobutyl-1H-imidazo(4,5-b)pyrazin-1-yl)methyl)-7,8-difluoroquinolin-2(1H)-one
KD 7332
KD-7332
KD7332
KLYP 961
KLYP-961
KLYP961

Canonical SMILES

C1CC(C1)C2=NC3=NC=CN=C3N2CC4=CC(=O)NC5=C4C=CC(=C5F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.